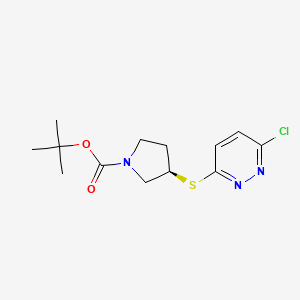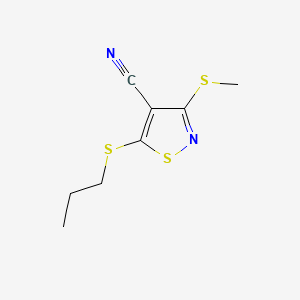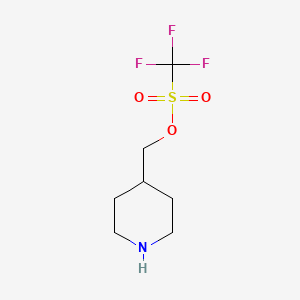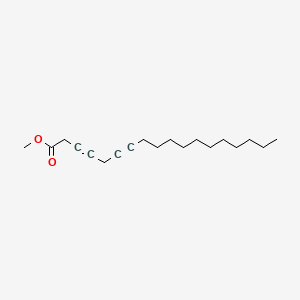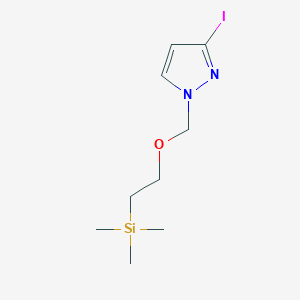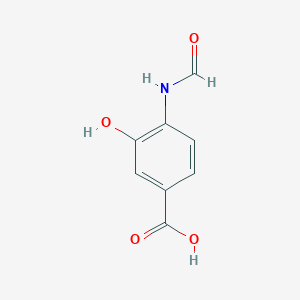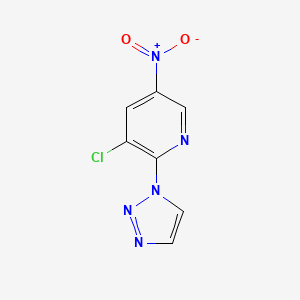
3-Chloro-5-nitro-2-(1H-1,2,3-triazol-1-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-5-nitro-2-(1H-1,2,3-triazol-1-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom, a nitro group, and a 1H-1,2,3-triazol-1-yl group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemistry, and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold in drug discovery and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-nitro-2-(1H-1,2,3-triazol-1-yl)pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 3-chloropyridine to introduce the nitro group, followed by the formation of the triazole ring through a cycloaddition reaction with an azide compound. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, the purification process may involve techniques such as crystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
3-Chloro-5-nitro-2-(1H-1,2,3-triazol-1-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or primary amines can be used in the presence of a base like sodium hydroxide.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used.
Cycloaddition Reactions: Copper(I) catalysts are often employed to facilitate the cycloaddition process.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atom.
Reduction Reactions: The major product is 3-chloro-5-amino-2-(1H-1,2,3-triazol-1-yl)pyridine.
Cycloaddition Reactions: New heterocyclic compounds with potential biological activity.
科学研究应用
3-Chloro-5-nitro-2-(1H-1,2,3-triazol-1-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting bacterial and fungal infections.
Agrochemistry: The compound is used in the synthesis of pesticides and herbicides due to its ability to disrupt biological pathways in pests.
Materials Science: It is employed in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Research: The compound is used as a probe to study enzyme mechanisms and interactions with biological macromolecules.
作用机制
The mechanism of action of 3-Chloro-5-nitro-2-(1H-1,2,3-triazol-1-yl)pyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial activity. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, enhancing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 3-Chloro-5-nitro-2-(1H-1,2,4-triazol-1-yl)pyridine
- 3-Chloro-5-nitro-2-(1H-1,2,3-triazol-4-yl)pyridine
- 3-Chloro-5-nitro-2-(1H-1,2,3-triazol-5-yl)pyridine
Uniqueness
3-Chloro-5-nitro-2-(1H-1,2,3-triazol-1-yl)pyridine is unique due to the specific positioning of the triazole ring, which influences its chemical reactivity and biological activity
属性
分子式 |
C7H4ClN5O2 |
|---|---|
分子量 |
225.59 g/mol |
IUPAC 名称 |
3-chloro-5-nitro-2-(triazol-1-yl)pyridine |
InChI |
InChI=1S/C7H4ClN5O2/c8-6-3-5(13(14)15)4-9-7(6)12-2-1-10-11-12/h1-4H |
InChI 键 |
GRECTCXPOPMHOR-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(N=N1)C2=C(C=C(C=N2)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


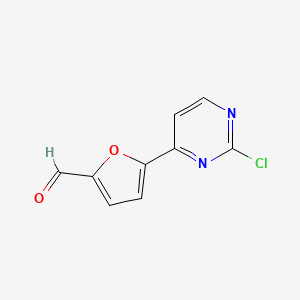
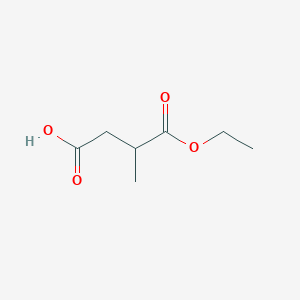
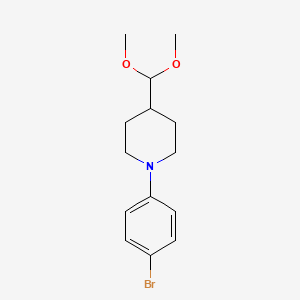

![5-[(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)oxy]pentanoic acid](/img/structure/B13973673.png)
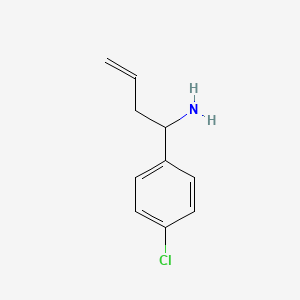
![8-(Chloromethyl)-2-cyclopropyl-2-azaspiro[4.5]decane](/img/structure/B13973685.png)
